Rheediaxanthone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rheediaxanthone A is a chemical compound with the formula C23H20O6 . It is a natural product from the tree fern Metaxya rostrata, common in the rainforests of Central and South America . It has been shown to be biologically active against colorectal cancer (CRC) cells .
Molecular Structure Analysis
Rheediaxanthone A has a complex structure that includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 53 bonds, including 33 non-H bonds, 15 multiple bonds, 3 double bonds, 12 aromatic bonds, 5 six-membered rings, 4 ten-membered rings, 1 ketone (aromatic), 2 aromatic hydroxyls, and 3 ethers (aromatic) .Physical And Chemical Properties Analysis
Rheediaxanthone A is a powder with a molecular weight of 392.40 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Isolation and Structural Analysis :
- Rheediaxanthone A was isolated from the root-bark extract of Rheedia benthamiana, and its structure was established through spectral data analysis (Monache et al., 1981).
- It was also obtained from the bark of Garcinia cambogia, along with other xanthones and benzophenones (Iinuma et al., 1998).
Cytotoxic Activity in Cancer Research :
- Methylated xanthones from Metaxya rostrata, including compounds related to Rheediaxanthone A, exhibited cytotoxic activity against colorectal cancer cells (Mittermair et al., 2020).
- 2-Deprenyl-Rheediaxanthone B isolated from Metaxya rostrata induced cell death in colorectal tumor cells through mechanisms like mitotic catastrophe, highlighting the potential therapeutic applications of Rheediaxanthone A and related compounds in cancer treatment (Kainz et al., 2013).
Antiplasmodial Activity :
- A study on the bark extract of Rheedia acuminata, which included Rheediaxanthone A, investigated its antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria (Marti et al., 2010).
Potential in Antimicrobial and Antioxidant Applications :
- Xanthones from Garcinia species, including Rheediaxanthone A, were studied for their antiproliferative and antimicrobial activities, suggesting potential applications in combating microbial infections and cancer (Mah et al., 2015).
- Rheediaxanthone A was also explored for its antioxidant and antimutagenic properties, highlighting its potential in preventing oxidative stress-related damage (Almanza et al., 2011).
Mechanism of Action
properties
IUPAC Name |
11,22-dihydroxy-7,7,19,19-tetramethyl-2,8,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(14),3(12),4(9),5,10,15,17,21-octaen-13-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O6/c1-22(2)8-6-12-15(28-22)10-14(24)16-17(25)13-9-11-5-7-23(3,4)29-19(11)18(26)21(13)27-20(12)16/h5-10,24,26H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAPUFLPLOSGII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC3=C(C(=C2O1)O)OC4=C(C3=O)C(=CC5=C4C=CC(O5)(C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rheediaxanthone A |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.